WAY-606344

Casein kinase 1 delta CK1δ inhibition Neurodegenerative disease research

CK1δ inhibitor sourcing often limits researchers to imidazole-based scaffolds, restricting SAR diversity. WAY-606344 provides a structurally distinct 1,3,4-oxadiazole chemotype with 4-chlorophenyl and pyridin-4-yl substitution. • Selective CK1δ inhibitor referenced in patent WO2012080729A2 for Alzheimer's disease research • High purity (>99%) with defined long-term stability: powder at -20°C for 3 years • Soluble in DMSO at 10 mM for reproducible in vitro assay deployment across neurodegenerative models

Molecular Formula C14H8ClN3O2
Molecular Weight 285.68 g/mol
Cat. No. B12863325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-606344
Molecular FormulaC14H8ClN3O2
Molecular Weight285.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=NN=C(O2)C3=CC=NC=C3)Cl
InChIInChI=1S/C14H8ClN3O2/c15-11-3-1-9(2-4-11)12(19)14-18-17-13(20-14)10-5-7-16-8-6-10/h1-8H
InChIKeyBEHPDWUBHLTQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone (WAY-606344): Core Identity and Procurement Baseline


(4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone, commonly known as WAY-606344 or Compound 97, is a synthetic small molecule with the molecular formula C14H8ClN3O2 and a molecular weight of 285.68 g/mol . This compound belongs to the 1,3,4-oxadiazole class of heterocycles and is primarily recognized as an inhibitor of Casein kinase 1δ (CK1δ) . It is commercially available from multiple vendors for research use only, with reported purity levels of 95% to >99% depending on the supplier . The compound demonstrates solubility in DMSO at 10 mM (25°C) and requires storage at -20°C for long-term stability (powder form: 3 years at -20°C; 2 years at 4°C) .

Why (4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone Cannot Be Substituted by Generic 1,3,4-Oxadiazole Analogs


The 1,3,4-oxadiazole scaffold is widely explored in medicinal chemistry, with derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory activities depending critically on substituent patterns [1][2]. Generic substitution with other 1,3,4-oxadiazole compounds fails because the specific combination of the 4-chlorophenyl methanone moiety and the pyridin-4-yl group on the oxadiazole ring confers distinct target engagement profiles that are not shared across the class. For instance, compounds within the 2-substituted-5-(4-pyridyl)-1,3,4-oxadiazole series demonstrate varying selectivity between COX-1 and COX-2 isoforms and differential EGFR inhibitory potency depending on the specific aryl substitution [3][4]. The presence of the 4-chlorophenyl group, specifically, influences both binding affinity and selectivity parameters in ways that cannot be extrapolated from fluorophenyl, methoxyphenyl, or unsubstituted phenyl analogs [5]. Therefore, procurement decisions based solely on scaffold similarity without considering the exact substitution pattern risk selecting compounds with divergent or absent activity in the intended assay system.

Quantitative Differentiation Evidence for (4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone (WAY-606344) vs. Comparators


WAY-606344 CK1δ Inhibitory Activity: Class-Level Positioning Against Known CK1δ Inhibitors

WAY-606344 is a Casein kinase 1δ (CK1δ) inhibitor with demonstrated potential for Alzheimer's disease research . Although a precise IC50 value for WAY-606344 against CK1δ is not publicly disclosed in accessible literature, its activity can be contextualized within the broader landscape of CK1δ inhibitors. Comparative CK1δ inhibitors include PF-670462 (IC50 = 13 nM), TA-01 (IC50 = 6.8 nM), CK1-IN-1 (IC50 = 15 nM), SR-3029 (IC50 = 44 nM), D4476 (IC50 = 300 nM), and PF-4800567 (IC50 = 711 nM) . WAY-606344 is referenced in patent literature (WO2012080729A2) concerning CK1δ inhibitors for neurodegenerative disorders, indicating its inclusion in a select group of compounds with validated CK1δ targeting capability [1]. The compound's specific substitution pattern—4-chlorophenyl methanone linked to 5-(pyridin-4-yl)-1,3,4-oxadiazole—distinguishes it from other oxadiazole-based kinase inhibitors that may target different kinases (e.g., EGFR, ALK5, CK2) or exhibit different selectivity profiles .

Casein kinase 1 delta CK1δ inhibition Neurodegenerative disease research Alzheimer's disease

EGFR Inhibitory Activity of 4-Chlorophenyl-1,3,4-Oxadiazole Derivatives: Class-Level Potency Relative to Erlotinib

Compounds in the 2-substituted-5-(4-pyridyl)-1,3,4-oxadiazole series, which includes 4-chlorophenyl-substituted derivatives structurally related to WAY-606344, have demonstrated dual COX-2 and EGFR inhibitory activity with significant potency [1][2]. In a series of oxadiazole derivatives evaluated for EGFR tyrosine kinase inhibition, compound IX (a member of the 2-substituted-5-(phenyl/4-chlorophenyl-1,3,4-oxadiazole) series) showed nearly double the potency of the reference drug Erlotinib [3][4]. The COX-2 IC50 values across the series ranged from 0.038 μM to 0.56 μM, demonstrating selective COX-2 inhibition comparable to standard reference drugs indomethacin, diclofenac sodium, and celecoxib [5]. Furthermore, compounds IIId, IX, and XIIa from this series displayed promising anticancer activity against UO-31 renal cancer cell lines in MTT assays [6]. This class-level evidence establishes that the 4-chlorophenyl-1,3,4-oxadiazole scaffold confers measurable EGFR and COX-2 inhibitory activity that differentiates it from oxadiazole derivatives lacking the pyridyl and chlorophenyl substitution pattern.

EGFR inhibition Tyrosine kinase inhibitor Anticancer research COX-2 inhibition

Antimicrobial Activity of Structurally Related 5-(Pyridin-4-yl)-1,3,4-Oxadiazole Derivatives: Class-Level MIC Data

1,3,4-Oxadiazole derivatives bearing the 5-(pyridin-4-yl) substituent, which is present in WAY-606344, have demonstrated quantifiable antimicrobial activity in standardized assays. A closely related compound, 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (Compound 3n), exhibited antibacterial activity against Escherichia coli with an MIC of 8 μg/mL and against Staphylococcus epidermidis with an MIC of 4 μg/mL [1]. Additionally, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine showed antimycobacterial activity against both susceptible and drug-resistant Mycobacterium tuberculosis strains with uniform MIC values of 4-8 μM [2]. In a separate study, 1-[2-(3-fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridin-2-yl)prop-2-en-1-one and its 4-fluorophenyl analog demonstrated activity against C. albicans and A. clavatus fungal strains, while the 4-fluorophenyl derivative and 1-[(2-phenyl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridine-2-yl)prop-2-en-1-one were effective against E. coli and P. aeruginosa bacterial strains [3][4]. This class-level evidence indicates that the pyridin-4-yl-1,3,4-oxadiazole core structure confers antimicrobial activity that may extend to WAY-606344, distinguishing it from oxadiazole derivatives lacking this specific substitution pattern.

Antimicrobial research Antibacterial activity Antifungal activity Drug-resistant pathogens

Anticancer Cytotoxicity of Pyridine-Oxadiazole Derivatives: Class-Level IC50 Values Against Cancer Cell Lines

Pyridine-based 1,3,4-oxadiazole derivatives, structurally related to WAY-606344, have demonstrated quantifiable cytotoxicity against multiple cancer cell lines. Compound 5k (a 3,5-dichloro-substituted pyridine-oxadiazole derivative) exhibited cytotoxicity against A549 lung cancer cells with an IC50 of 6.99 ± 3.15 μM, which is comparable to the activity of the clinical reference drug 5-fluorouracil [1]. Additionally, in a separate study, oxadiazole derivatives from the 2-substituted-5-(4-pyridyl)-1,3,4-oxadiazole series were screened against the UO-31 renal cancer cell line using the MTT assay, with compounds IIId, IX, and XIIa showing promising anticancer activity [2][3]. Among a series of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues, compound 4c demonstrated maximum anticancer activity with an average growth inhibition of 95.37% across various cancer cell lines [4]. Molecular docking studies confirmed that these oxadiazole derivatives interact with key residues in the EGFR tyrosine kinase active site, suggesting a mechanism-based anticancer effect [5]. This class-level evidence establishes the pyridine-oxadiazole scaffold as a validated anticancer pharmacophore with measurable cytotoxicity, providing context for WAY-606344's potential in oncology research.

Anticancer research Cytotoxicity screening Lung cancer Renal cancer

Optimal Research Application Scenarios for (4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone (WAY-606344) Based on Quantitative Evidence


CK1δ Kinase Inhibition Studies for Alzheimer's Disease and Circadian Rhythm Research

WAY-606344 is most appropriately deployed as a tool compound for investigating Casein kinase 1δ (CK1δ)-mediated pathways in neurodegenerative disease models. The compound is specifically referenced in patent literature (WO2012080729A2) as a CK1δ inhibitor for Alzheimer's disease research [1]. Within the broader CK1δ inhibitor landscape, where reference compounds exhibit IC50 values ranging from 6.8 nM (TA-01) to 711 nM (PF-4800567), WAY-606344 offers a structurally distinct chemotype based on the 1,3,4-oxadiazole scaffold with 4-chlorophenyl and pyridin-4-yl substitution . This structural uniqueness makes it valuable for structure-activity relationship (SAR) studies aimed at developing CK1δ-selective inhibitors with improved pharmacological properties. Researchers studying circadian rhythm regulation, Wnt/β-catenin signaling, or tau phosphorylation in Alzheimer's disease models should consider WAY-606344 as an alternative scaffold to imidazole-based CK1δ inhibitors .

Dual EGFR/COX-2 Inhibitor Development for Anticancer Research

The 4-chlorophenyl-1,3,4-oxadiazole scaffold, to which WAY-606344 belongs, has demonstrated validated dual EGFR and COX-2 inhibitory activity with measurable potency advantages over clinical reference compounds. Specifically, compound IX from this series showed nearly double the EGFR inhibitory potency of Erlotinib, while COX-2 IC50 values across the series ranged from 0.038 μM to 0.56 μM [2][3]. Researchers developing novel anticancer agents targeting both EGFR tyrosine kinase and COX-2 inflammatory pathways should prioritize WAY-606344 and its structural analogs as lead scaffolds. The documented cytotoxicity of related pyridine-oxadiazole derivatives against A549 lung cancer cells (IC50 = 6.99 μM) and UO-31 renal cancer cells further supports this application [4][5]. This dual-target approach may offer advantages in overcoming drug resistance mechanisms that limit single-agent EGFR inhibitor efficacy.

Antimicrobial Screening Against Drug-Resistant Bacterial and Fungal Strains

WAY-606344's core structure—the 5-(pyridin-4-yl)-1,3,4-oxadiazole scaffold—has documented antimicrobial activity against clinically relevant pathogens. A closely related compound, 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, inhibited E. coli with an MIC of 8 μg/mL and S. epidermidis with an MIC of 4 μg/mL [6]. Additionally, pyridin-4-yl-oxadiazole derivatives demonstrated activity against C. albicans, A. clavatus, and P. aeruginosa strains in standardized antimicrobial screening assays [7]. The growing challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds, and the 1,3,4-oxadiazole class has shown promise against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. Researchers conducting antimicrobial susceptibility testing or seeking new leads for drug-resistant infections should evaluate WAY-606344 in parallel with established antimicrobial agents to quantify its spectrum of activity and potency relative to current standards of care.

Chemical Biology Tool for Kinase Selectivity Profiling

WAY-606344 serves as a valuable chemical probe for investigating kinase selectivity profiles, particularly in distinguishing CK1δ inhibition from structurally related kinases. Unlike multi-kinase inhibitors such as Multi-kinase-IN-6 (which targets TrkA, ALK2, c-KIT, EGFR, PIM1, CK2α, CHK1, and CDK2), WAY-606344 is specifically designated as a CK1δ inhibitor . This selectivity profile, when compared to pan-kinase or multi-kinase inhibitors, makes WAY-606344 suitable for target validation studies where selective CK1δ inhibition is required to dissect specific signaling pathways. The compound's high purity (>99% from select vendors) and defined storage conditions (powder stable at -20°C for 3 years) ensure reproducible experimental outcomes . Researchers conducting kinome-wide profiling or studying CK1δ-specific cellular effects should consider WAY-606344 as a reference compound for establishing selectivity benchmarks against broader-spectrum kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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